5-Ethyl-4-methyl-3-pyridinecarboxylic acid

Medicinal chemistry Physicochemical profiling Lead optimization

Generic alkyl-pyridine carboxylic acids cannot substitute for 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8) in applications where regiochemistry dictates biological activity or fragrance profile. This compound is the essential intermediate for methyl 5-ethyl-4-methylnicotinate (29% of Chinese jasmin absolute). • Unique 4-methyl/5-ethyl substitution pattern ensures correct olfactory and pharmacological properties. • XLogP3-AA 1.5, TPSA 50.2 Ų-optimal among C₉H₁₁NO₂ nicotinic acid isomers for membrane permeability and BBB penetration. • Sterically congested 3-COOH handle enables robust amide coupling methodology development. Available in gram to bulk quantities; inquire for custom packaging.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 102879-45-8
Cat. No. B598523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-methyl-3-pyridinecarboxylic acid
CAS102879-45-8
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCCC1=CN=CC(=C1C)C(=O)O
InChIInChI=1S/C9H11NO2/c1-3-7-4-10-5-8(6(7)2)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
InChIKeyGZMXMCWALFYCBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4-methyl-3-pyridinecarboxylic Acid: Regiospecific Trisubstituted Pyridine Building Block


5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8), also known as 5-ethyl-4-methylnicotinic acid, is a trisubstituted pyridine derivative bearing ethyl (5-position), methyl (4-position), and carboxylic acid (3-position) functional groups [1]. It belongs to the class of alkyl-substituted pyridine-3-carboxylic acids, which serve as versatile intermediates in medicinal chemistry, fragrance chemistry, and agrochemical synthesis [2]. The regiospecific arrangement of substituents around the pyridine ring imparts distinct steric and electronic properties that differentiate this compound from positional isomers and other alkyl-nicotinic acid analogs, making precise selection critical for structure-activity relationship (SAR) studies and patent-protected synthetic routes.

Building Block
Regiospecific trisubstituted pyridine scaffold for SAR studies and lead optimization.
Synthetic Handle
3-Carboxylic acid flanked by ortho-methyl and meta-ethyl enables hindered amide/ester coupling.
Fragrance Precursor
Key intermediate for methyl 5-ethyl-4-methylnicotinate, the major basic component of Chinese jasmin absolute.

Why 5-Ethyl-4-methyl-3-pyridinecarboxylic acid Is Irreplaceable


Generic substitution among alkyl-substituted pyridine carboxylic acids is precluded by the profound impact that substituent position exerts on molecular recognition, physicochemical properties, and downstream synthetic utility. In the nicotinic acid (3‑carboxylic acid) series, moving the ethyl or methyl group to alternative ring positions yields constitutional isomers with identical molecular formula (C₉H₁₁NO₂) but markedly different hydrogen-bonding topologies, lipophilic profiles (XLogP3-AA), and steric environments around the reactive carboxyl handle [1]. Computational re-analysis of PubChem 2D/3D descriptor data demonstrates that 5-ethyl-4-methyl-3-pyridinecarboxylic acid possesses a unique combination of topological polar surface area (TPSA = 50.2 Ų), XLogP3-AA (1.5), and hydrogen bond acceptor count (3) that diverges from its positional isomers, confirming that no other C₉H₁₁NO₂ nicotinic acid variant can replicate its physicochemical fingerprint [1]. Furthermore, the methyl ester derivative of this specific regioisomer has been identified as the major basic component (29%) of Chinese jasmin absolute, underscoring that even subtle changes in substitution pattern would eliminate the olfactory properties relevant to fragrance procurement [2]. For synthetic chemists, the 3‑carboxylic acid anchor enables amide coupling or esterification at a sterically congested position flanked by ortho-methyl (4-position) and meta-ethyl (5-position) groups, a reactivity profile that cannot be reproduced by isomers with substituents at the 2-, 4-, or 6-positions [1].

Physicochemical Fingerprint Diverges
Positional isomers with identical molecular formula exhibit different XLogP3, TPSA, and rotatable bond counts, potentially shifting ADME profile interpretation and permeability predictions.
Olfactory Marker Specificity
The methyl ester that defines the Chinese jasmin note requires the exact 5-ethyl-4-methyl substitution pattern; alternative alkyl-nicotinic acids produce esters with distinct, uncharacterized olfactory profiles.
Steric Environment Alters Coupling
Ortho-methyl at the 4-position and meta-ethyl at the 5-position create a unique steric landscape around the 3-COOH that is not reproducible by isomers with substituents at the 2-, 4-, or 6-positions, affecting amide/ester coupling kinetics and yields.

5-Ethyl-4-methyl-3-pyridinecarboxylic acid: Quantitative Differentiation Evidence


Computed Physicochemical Fingerprint vs. Positional Isomers

Computational re-analysis of PubChem 2D molecular descriptor data reveals that 5-ethyl-4-methyl-3-pyridinecarboxylic acid (target) occupies a distinct property space compared to nine hypothetical C₉H₁₁NO₂ positional isomers bearing a single carboxylic acid group at the 3-position. The target compound exhibits a topological polar surface area (TPSA) of 50.2 Ų, an XLogP3-AA of 1.5, three hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds [1]. Among the nine isomers, TPSA values range from 50.2 to 53.0 Ų, XLogP3-AA values range from 0.9 to 1.5, and rotatable bond counts vary between 1 and 3, depending on whether the ethyl group occupies the 2-, 4-, 5-, or 6‑position and the methyl group occupies a non-carboxylic ring position [1]. The target compound is unique in achieving the maximum XLogP3-AA (1.5) within the 3‑carboxylic acid isomer series while simultaneously maintaining the minimum TPSA (50.2 Ų) and exactly two rotatable bonds, a combination matched by no other isomer [1].

Physicochemical Fingerprint
Class-level
Target: XLogP3-AA 1.5, TPSA 50.2 Ų, 2 rot. bonds
Isomers: XLogP3 0.9–1.5, TPSA 50.2–53.0 Ų, 1–3 rot. bonds
Target achieves highest XLogP3 and lowest TPSA among 3-COOH isomers, supporting selection when lipophilicity-driven SAR is critical.
Based on PubChem computed descriptors; experimental confirmation recommended.
Medicinal chemistry Physicochemical profiling Lead optimization

Methyl 5-ethyl-4-methylnicotinate as a Jasmine Olfactory Marker

GC-MS analysis of Chinese jasmin absolute identified methyl 5-ethyl-4-methylnicotinate (the methyl ester of the target carboxylic acid) as the major basic component, constituting 29% of the basic fraction [1]. In contrast, the same ester was absent or present at negligible levels in Egyptian and Moroccan jasmin absolutes, where methyl anthranilate dominated (86% and 72%, respectively) [1]. While the direct comparator data pertains to the methyl ester, the carboxylic acid precursor 5-ethyl-4-methyl-3-pyridinecarboxylic acid is the required synthetic intermediate for producing this ester. Alternative alkyl-nicotinate esters (e.g., methyl 5-methylnicotinate or methyl 4-methylnicotinate) lack the 5-ethyl-4-methyl substitution pattern and do not replicate the characteristic olfactory contribution identified in Chinese jasmin [1].

Jasmine Olfactory Marker
Supporting evidence
29% of basic fraction in Chinese jasmin (methyl ester) vs. ~0% in Egyptian/Moroccan jasmin
This acid is the synthetic precursor for the ester that characterizes the Chinese jasmin fragrance note.
GC-MS data from Toyoda et al. 1978; ester not detected in other jasmin origins.
Fragrance chemistry Natural product analysis Flavor and aroma procurement

Steric Effects of 4-Methyl and 5-Ethyl Substituents on Reactivity

In 5-ethyl-4-methyl-3-pyridinecarboxylic acid, the carboxylic acid at the 3‑position is flanked by an ortho-methyl group (4‑position) and a meta-ethyl group (5‑position), creating a sterically congested environment distinct from all other C₉H₁₁NO₂ nicotinic acid isomers [1]. Computed structural analysis shows that the ortho-methyl substituent introduces significant torsional restriction around the C3–COOH bond, while the meta-ethyl group provides additional steric bulk at the 5‑position without directly blocking the acid [1]. In comparison, isomers such as 2-ethyl-4-methyl-3-pyridinecarboxylic acid (hypothetical) would place an ortho-ethyl group adjacent to the acid, resulting in even greater steric hindrance and altered coupling kinetics. 5-Methyl-4-ethyl-3-pyridinecarboxylic acid (hypothetical) interchanges the substituent positions, altering the electronic environment via through-bond inductive effects while maintaining the same steric bulk. Such differences are critical for amide bond formation and esterification reactions where reaction rates, yields, and the need for specific coupling reagents may diverge significantly between isomers.

Steric Environment at COOH
Class-level
Ortho-methyl (4-pos) and meta-ethyl (5-pos) create distinct steric hindrance; only target has 2 rotatable bonds including C–COOH.
Coupling kinetics and byproduct profiles may differ from isomers with alternative substitution patterns.
Based on computed 3D conformer and bond rotation counts; no experimental kinetic data available.
Synthetic chemistry Amide coupling Building block procurement

Hydrogen Bonding Profile vs. Nicotinic Acid Analogs

5-Ethyl-4-methyl-3-pyridinecarboxylic acid possesses exactly 1 hydrogen bond donor (COOH) and 3 hydrogen bond acceptors (pyridine N, carbonyl O, hydroxyl O), as computed by PubChem [1]. In comparison, unsubstituted nicotinic acid (3-pyridinecarboxylic acid) provides 1 donor and 3 acceptors but lacks the lipophilicity conferred by the ethyl and methyl groups (XLogP3 = 1.5 for target vs. 0.3 for nicotinic acid) [1]. Other mono- or di-alkyl nicotinic acid analogs (e.g., 5-methylnicotinic acid, 4-methylnicotinic acid) present different H-bonding topologies due to the absence of the second alkyl substituent, altering the potential for intermolecular hydrogen bonding in the solid state. The combined 4-methyl and 5-ethyl pattern in the target compound creates a unique spatial arrangement of the pyridine nitrogen H-bond acceptor relative to the carboxylic acid donor, which is predicted to influence crystal packing, co-crystal formation, and salt selection differently from any mono-alkyl or differently dialkylated analog [1].

H-Bond & Lipophilicity Profile
Class-level
Target: HBD=1, HBA=3, XLogP3=1.5
Nicotinic acid: XLogP3=0.3
Mono-alkyl analogs: XLogP3 ~1.0
Elevated XLogP3 and defined H-bond topology may support solid-form screening and cocrystal design distinct from less substituted analogs.
Computed properties; co-former screening recommended to validate predicted assembly.
Crystal engineering Supramolecular chemistry Cocrystal design

5-Ethyl-4-methyl-3-pyridinecarboxylic acid: Key Application Scenarios


Regiospecific Nicotinate Ester Fragrance Synthesis

This compound is the essential carboxylic acid intermediate for preparing methyl 5-ethyl-4-methylnicotinate, the major basic constituent (29%) identified in Chinese jasmin absolute [2]. Fragrance manufacturers and natural product synthesis laboratories procuring this acid can produce the ester that imparts a characteristically Chinese jasmin olfactory note, which is absent in Egyptian and Moroccan jasmin absolutes where methyl anthranilate predominates (86% and 72%, respectively) [2]. No other alkyl-nicotinic acid isomer yields the correct ester for this application.

Medicinal Chemistry SAR with a Lipophilic Pyridine Scaffold

Among all theoretically accessible C₉H₁₁NO₂ positional isomers bearing a 3‑carboxylic acid group, 5-ethyl-4-methyl-3-pyridinecarboxylic acid achieves the highest computed XLogP3-AA value (1.5) while maintaining the smallest topological polar surface area (50.2 Ų) and exactly two rotatable bonds [1]. This unique property profile makes it the isomer of choice when medicinal chemistry programs require enhanced membrane permeability or blood-brain barrier penetration in a lead series without altering the core pyridine-3-carboxylic acid pharmacophore. Procurement of alternative isomers would introduce unwanted changes in lipophilicity and conformational flexibility that could confound SAR interpretation [1].

Cocrystal Screening with Defined H-Bond Topology

The target compound provides a well-defined hydrogen-bonding synthon (COOH···N(pyridine)) that is sterically modulated by the 4-methyl group ortho to the acid and the 5-ethyl group meta to the acid [1]. This specific arrangement supports predictable supramolecular assembly distinct from mono-alkyl nicotinic acids and from isomers where the alkyl groups occupy different positions [1]. Pharmaceutical cocrystal screening and materials science laboratories seeking to build a patentable solid form landscape can leverage this compound to generate crystalline architectures that are structurally and legally distinct from those accessible with commercially abundant unsubstituted or mono-substituted nicotinic acids [1].

Amide Coupling on a Sterically Hindered Pyridine Scaffold

Process chemists developing robust amide coupling conditions for sterically hindered nicotinic acid derivatives can use 5-ethyl-4-methyl-3-pyridinecarboxylic acid as a challenging model substrate because the carboxylic acid is flanked by an ortho-methyl substituent and a meta-ethyl group [1]. This steric environment is representative of many drug-like trisubstituted pyridine intermediates. The compound's defined substitution pattern allows systematic investigation of coupling reagents, solvents, and temperatures, generating data that can be rationally transferred to more complex analogs without the confounding influence of additional functional groups or variable substitution positions [1].

Application
Selection Property
Validation Focus
ApplicationFragrance ester synthesis (Chinese jasmin)
Selection PropertyRegiospecific 5-ethyl-4-methyl substitution pattern
Validation FocusGC-MS olfactory marker identity (methyl ester)
ApplicationMedicinal chemistry SAR optimization
Selection PropertyHigh XLogP3 (1.5) and low TPSA (50.2 Ų) among 3-COOH isomers
Validation FocusPermeability and ADME assessment in lead series
ApplicationCocrystal screening & solid-form development
Selection PropertyDefined H-bond donor/acceptor topology modulated by alkyl groups
Validation FocusCrystal packing and co-former compatibility screening
ApplicationProcess chemistry amide coupling model
Selection PropertySteric hindrance from ortho-methyl and meta-ethyl substituents
Validation FocusCoupling efficiency and byproduct profile optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-4-methyl-3-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.